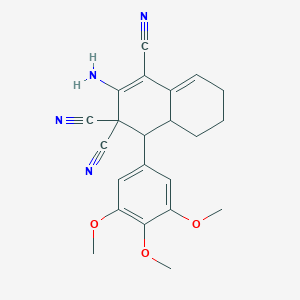![molecular formula C20H13F11N2O3 B15016693 N-(2-methylphenyl)-4-{[2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoyl]amino}benzamide](/img/structure/B15016693.png)
N-(2-methylphenyl)-4-{[2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoyl]amino}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-METHYLPHENYL)-4-[2,3,3,3-TETRAFLUORO-2-(1,1,2,2,3,3,3-HEPTAFLUOROPROPOXY)PROPANAMIDO]BENZAMIDE is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a benzamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHYLPHENYL)-4-[2,3,3,3-TETRAFLUORO-2-(1,1,2,2,3,3,3-HEPTAFLUOROPROPOXY)PROPANAMIDO]BENZAMIDE typically involves multiple steps, including the introduction of fluorine atoms and the formation of the benzamide group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as fluorination, amide formation, and purification through techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-METHYLPHENYL)-4-[2,3,3,3-TETRAFLUORO-2-(1,1,2,2,3,3,3-HEPTAFLUOROPROPOXY)PROPANAMIDO]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can alter the functional groups within the compound.
Substitution: The fluorine atoms in the compound can be substituted with other atoms or groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different fluorinated derivatives, while substitution reactions can produce a variety of substituted benzamides.
Applications De Recherche Scientifique
N-(2-METHYLPHENYL)-4-[2,3,3,3-TETRAFLUORO-2-(1,1,2,2,3,3,3-HEPTAFLUOROPROPOXY)PROPANAMIDO]BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-(2-METHYLPHENYL)-4-[2,3,3,3-TETRAFLUORO-2-(1,1,2,2,3,3,3-HEPTAFLUOROPROPOXY)PROPANAMIDO]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid
- 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2-tetrafluoro-2-sulfamoylethoxy)propoxy]propanoic acid
Uniqueness
N-(2-METHYLPHENYL)-4-[2,3,3,3-TETRAFLUORO-2-(1,1,2,2,3,3,3-HEPTAFLUOROPROPOXY)PROPANAMIDO]BENZAMIDE is unique due to its specific arrangement of fluorine atoms and the presence of both a benzamide and a heptafluoropropoxy group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C20H13F11N2O3 |
|---|---|
Poids moléculaire |
538.3 g/mol |
Nom IUPAC |
N-(2-methylphenyl)-4-[[2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl]amino]benzamide |
InChI |
InChI=1S/C20H13F11N2O3/c1-10-4-2-3-5-13(10)33-14(34)11-6-8-12(9-7-11)32-15(35)16(21,18(24,25)26)36-20(30,31)17(22,23)19(27,28)29/h2-9H,1H3,(H,32,35)(H,33,34) |
Clé InChI |
RJUNSIHIANWWSX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-bromo-4-nitrophenoxy)-N'-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15016611.png)
![4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 4-nitrobenzoate](/img/structure/B15016615.png)
![2-(2,6-dimethylphenoxy)-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide](/img/structure/B15016618.png)

![N'-[(E)-(4-bromo-5-methylfuran-2-yl)methylidene]-2-(3-bromophenoxy)acetohydrazide](/img/structure/B15016622.png)
![5-[(2-Methoxy-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B15016625.png)
![2,4-dibromo-6-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B15016628.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B15016629.png)
![2-ethoxy-4-((E)-{[(4-methylphenoxy)acetyl]hydrazono}methyl)phenyl benzoate](/img/structure/B15016630.png)
![4-tert-butyl-N-{6-methyl-2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-yl}benzamide](/img/structure/B15016633.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-naphthalen-2-ylmethylidene]acetohydrazide](/img/structure/B15016638.png)
![4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-iodobenzoate](/img/structure/B15016656.png)
![(3E)-N-(4-fluorophenyl)-3-{2-[(4-iodophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B15016661.png)
![4-bromo-2-[(E)-({4-[(4-{[(E)-(4-methoxy-3-methylphenyl)methylidene]amino}phenyl)sulfonyl]phenyl}imino)methyl]phenol](/img/structure/B15016664.png)
